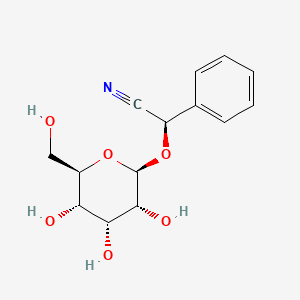
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid is a complex organic compound belonging to the class of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is characterized by its multiple double bonds and a ketone group at the 11th position, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of a suitable precursor, often a fatty acid derivative. Key steps include:
Formation of the carbon skeleton: This involves the construction of the 20-carbon chain with the desired double bond configuration.
Introduction of functional groups: The ketone group at the 11th position is introduced through selective oxidation reactions.
Final purification: The compound is purified using techniques such as column chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor molecules, followed by chemical modifications to introduce the specific functional groups.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the ketone group.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, altering the compound’s biological activity.
Substitution: Various substitution reactions can occur at the double bonds, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Hydroxylated derivatives: Formed through reduction reactions.
Epoxides: Formed through oxidation of the double bonds.
Scientific Research Applications
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of prostaglandins and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid involves its interaction with specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways can result in various biological effects, such as modulation of inflammation, cell proliferation, and apoptosis. The compound’s unique structure allows it to selectively bind to certain receptors, making it a valuable tool for studying receptor-ligand interactions.
Comparison with Similar Compounds
(5E,14E)-5,14-Icosadienoic acid: Shares a similar carbon skeleton but lacks the ketone group at the 11th position.
(5E,14E,23E)-5,14,23-Octacosatriene-14,15-diol: Contains additional double bonds and hydroxyl groups, leading to different chemical properties.
(5E,14E)-16-hydroxyicosa-5,14-dienoic acid: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness: The presence of the ketone group at the 11th position and the specific configuration of double bonds make (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(E)-7-[(1S,5Z)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13-/t17-/m0/s1 |
InChI Key |
VHRUMKCAEVRUBK-XOVNXQNQSA-N |
SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C=C\1/[C@H](C=CC1=O)C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1262243.png)

![(6R,7R)-7-[[(2R)-2-[(2-carboxy-1H-imidazole-5-carbonyl)amino]-2-phenyl-acetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1262245.png)



![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)
![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)


![N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262260.png)


![sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1262264.png)
